2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile
Overview
Description
The compound “2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile” is a complex organic molecule. It contains a chloroethylamino group, which is common in many pharmaceuticals and industrial chemicals . It also contains a nitrile group, which is a functional group consisting of a carbon triple-bonded to a nitrogen .
Chemical Reactions Analysis
The chemical reactions of this compound would likely depend on the conditions and the other reactants present. The chloroethylamino group could potentially undergo substitution reactions with other nucleophiles .Scientific Research Applications
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Biotechnological Applications of Chitosan Derivatives
- Field : Biotechnology .
- Application : Chitosan derivatives with ACE inhibitor activity were synthesized by carboxylation with –COCH2CH2COO– and subsequent grafting with 2-chloroethylamino hydrochloride .
- Method : The method involves carboxylation followed by grafting with 2-chloroethylamino hydrochloride .
- Results : The resulting chitosan derivatives exhibit potential in various biotechnological applications, such as anti-hypertensive therapy, anti-oxidant, anti-microbial, anti-allergic, immunostimulant, cancer therapy, delivery of genetic materials, delivery of bone morphogenetic type-2, wound healing, treatment of wastewater, hypocholesterolemic, and bio-imaging .
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Derivatizing Reagent for Amino Acids, Dipeptides, and Nucleotides
- Field : Biochemistry .
- Application : 2-Chloroethylamine hydrochloride is used as a derivatizing reagent for amino acids, dipeptides, and nucleotides .
- Method : The method involves the use of 2-Chloroethylamine hydrochloride as a derivatizing reagent .
- Results : The results of this application are not specified in the source .
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Anti-Cancer Activity
- Field : Oncology .
- Application : m-bis-(2-chloroethylamino)-dl-phenylalanine was tested against four tumors in mice .
- Method : The method involves the administration of m-bis-(2-chloroethylamino)-dl-phenylalanine to mice with tumors .
- Results : The meta compound appeared to be more active than para compound against S-180, S-91, and Ca-755; it appeared to be slightly less active against L1210 .
- Synthesis of Dipeptide Derivatives
- Field : Biochemistry .
- Application : A series of L,L- and D,D- dipeptide derivatives composed of phenylglycine, phenylalanine, homophenylalanine, and valine and containing a 2-chloroethylamino group at the C-terminus .
- Method : The method involves the synthesis of dipeptide derivatives with a 2-chloroethylamino group at the C-terminus .
- Results : The results of this application are not specified in the source .
- Anti-Tumor Activity
- Field : Oncology .
- Application : m-bis-(2-chloroethylamino)-dl-phenylalanine was tested against four tumors in mice .
- Method : The method involves the administration of m-bis-(2-chloroethylamino)-dl-phenylalanine to mice with tumors .
- Results : The meta compound appeared to be more active than para compound against S-180, S-91, and Ca-755; it appeared to be slightly less active against L1210 .
properties
IUPAC Name |
2-(2-chloroethylamino)-4,6-dimethylpyridine-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3/c1-7-5-8(2)14-10(9(7)6-12)13-4-3-11/h5H,3-4H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZNMYSTVELIKTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)NCCCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloroethylamino)-4,6-dimethylnicotinonitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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